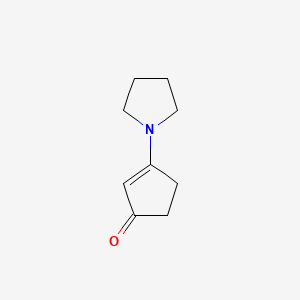

3-(pyrrolidin-1-yl)cyclopent-2-en-1-one

Description

3-(Pyrrolidin-1-yl)cyclopent-2-en-1-one (CAS RN: 41357-00-0) is a cyclopentenone derivative featuring a pyrrolidine substituent at the 3-position of the five-membered enone ring. Its molecular formula is C₁₀H₁₅NO, with an average mass of 165.236 Da and a monoisotopic mass of 165.115364 Da . The compound is structurally characterized by a conjugated enone system, which confers reactivity typical of α,β-unsaturated ketones, and a pyrrolidine ring that may influence solubility and hydrogen-bonding interactions.

Properties

CAS No. |

36287-28-2 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

3-pyrrolidin-1-ylcyclopent-2-en-1-one |

InChI |

InChI=1S/C9H13NO/c11-9-4-3-8(7-9)10-5-1-2-6-10/h7H,1-6H2 |

InChI Key |

LDMCLZNXRXIYEY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC(=O)CC2 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Procedure

-

Substrates : Furfural (1 mmol) and pyrrolidine (2.2 mmol) in water (3 mL).

-

Microwave Parameters : 60°C for 5 minutes using a Synthos 3000 instrument.

-

Workup : Diethyl ether extraction followed by solvent evaporation.

This method leverages water as a green solvent and microwave heating to enhance reaction kinetics. The absence of hazardous organic solvents aligns with sustainable chemistry principles. However, regioselectivity must be verified, as the original protocol produces trans-4,5-diaminocyclopentenones. Modifying the amine stoichiometry or temperature may favor 3-substitution.

Electrocyclization of Dienyl Diketones with Pyrrolidine

Dienyl diketones undergo conjugate addition with nucleophiles, followed by 4π-electrocyclization to form cyclopentenones. A study by demonstrates that pyrrolidine selectively induces cyclopentenone formation over 2H-pyran derivatives, bypassing the need for Lewis acid catalysts.

Key Experimental Insights

Mechanistic Pathway

-

Conjugate Addition : Pyrrolidine attacks the α,β-unsaturated ketone, forming an enolate.

-

4π-Electrocyclization : The enolate undergoes ring closure to generate the cyclopentenone core.

-

Tautomerization : Keto-enol tautomerism stabilizes the final product.

This method offers excellent stereocontrol, as evidenced by X-ray crystallography of related compounds. The absence of Lewis acids simplifies purification and reduces side reactions.

Retro-Claisen Cleavage of 1-(Pyrrolidin-1-yl) Diketones

Retro-Claisen reactions enable C–C bond cleavage in diketones to form cyclopentenones. A protocol from involves treating 1-(pyrrolidin-1-yl)heptane-1,6-dione with acidic or basic conditions to induce retro-aldol cleavage.

Synthetic Steps

-

Michael Addition : 2-Acetylcyclopentanone reacts with pyrrolidine to form a diketone adduct.

-

Retro-Claisen Cleavage : The adduct undergoes cleavage under mild acidic conditions (e.g., HCl), yielding 3-(pyrrolidin-1-yl)cyclopent-2-en-1-one.

Optimization Considerations

-

Solvent : Dichloroethane (DCE) or THF.

-

Catalyst : Rhodium complexes (e.g., Rh(COD)₂OTf) enhance diketone formation.

This method is advantageous for scalability but requires precise control of cleavage conditions to avoid over-decomposition.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(pyrrolidin-1-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol structure.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

3-(pyrrolidin-1-yl)cyclopent-2-en-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-1-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclopentenone Core

Key analogs differ in substituent type and position on the cyclopentenone ring:

Key Observations :

- Regioselectivity: The position of the pyrrolidine group (C2 vs. C3) alters conjugation in the enone system, impacting UV absorption and reaction pathways .

- Symmetry : The trans-4,5-di(pyrrolidin-1-yl) analog exhibits higher symmetry, which may improve crystallinity and facilitate characterization .

Linear vs. Cyclic Pyrrolidinyl Ketones

Comparisons with linear analogs highlight the role of the cyclopentenone ring:

Key Observations :

- Ring Strain: The cyclopentenone core in 3-(pyrrolidin-1-yl)cyclopent-2-en-1-one introduces angle strain, enhancing reactivity in Diels-Alder or Michael addition reactions compared to linear analogs .

- Lipophilicity : Linear analogs (e.g., 1g in ) with long alkyl chains exhibit higher logP values, suggesting greater membrane permeability.

Key Observations :

- Structural Determinants of Activity: The presence of aromatic rings (e.g., phenyl in α-PVP) or pyrazole groups (in TRK inhibitors) is critical for receptor binding, whereas the cyclopentenone scaffold in the target compound lacks these motifs .

Spectroscopic and Mass Data

- HRMS: The target compound’s monoisotopic mass (165.115364 Da) aligns with analogs like 3y (a cyclopentenone derivative with aryl groups), which shows a [M+H]⁺ peak at 293.1644 Da .

- Solubility: Synthesis of trans-4,5-di(pyrrolidin-1-yl)cyclopent-2-en-1-one in water suggests polar aprotic solvents enhance cyclopentenone reactivity, a property likely shared with the target compound .

Q & A

Q. What are the optimal synthetic routes for 3-(pyrrolidin-1-yl)cyclopent-2-en-1-one, and how can purity be validated?

Methodological Answer:

- Synthetic Routes : Aqueous-phase synthesis is recommended for green chemistry applications. Evidence from analogous cyclopentenones (e.g., trans-4,5-di(pyrrolidin-1-yl)cyclopent-2-en-1-one) suggests that water can act as an efficient solvent, reducing the need for organic solvents while achieving high yields .

- Purity Validation :

Q. What are the stability and storage requirements for this compound?

Methodological Answer:

- Storage Conditions : Store in airtight containers under dry, inert atmospheres (e.g., nitrogen). Avoid exposure to moisture and light, as cyclopentenones are prone to hydrolysis and photodegradation .

- Incompatibilities : Reactive with strong oxidizing agents (e.g., peroxides) and acids/bases that may open the cyclopentenone ring.

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood due to potential dust inhalation risks .

- First Aid : For skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can stereochemical outcomes in derivatives of 3-(pyrrolidin-1-yl)cyclopent-2-en-1-one be systematically analyzed?

Methodological Answer:

Q. What computational strategies predict the biological activity of this compound?

Methodological Answer:

- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases (e.g., TRK kinase, referenced in pyrazole-pyrrolidine derivatives ).

- ADMET Prediction : Leverage PubChem data (e.g., LogP, topological polar surface area) to assess bioavailability and toxicity .

Q. How can contradictory spectral data during characterization be resolved?

Methodological Answer:

Q. What strategies identify pharmacological targets for this compound?

Methodological Answer:

Q. How can reaction mechanisms for pyrrolidine-cyclopentenone conjugates be elucidated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.